rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline
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Overview
Description
rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline: is a complex heterocyclic compound that belongs to the quinoline family. Quinolines are known for their broad range of applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinoline derivatives, including rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline, can be achieved through various methods. Some common synthetic routes include:
Microwave-Assisted Synthesis: This method uses microwave irradiation to accelerate chemical reactions, resulting in higher yields and shorter reaction times.
Catalyst-Based Synthesis: Utilizing catalysts such as clay, ionic liquids, or recyclable catalysts can enhance the efficiency and sustainability of the synthesis process.
One-Pot Reactions: These reactions involve combining all reactants in a single reaction vessel, simplifying the process and reducing waste.
Industrial Production Methods: Industrial production of quinoline derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis systems are commonly employed to achieve this .
Chemical Reactions Analysis
Types of Reactions:
Substitution: Substitution reactions, including nucleophilic and electrophilic substitutions, are common for quinoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinolines .
Scientific Research Applications
Chemistry: Quinoline derivatives are widely used as building blocks in organic synthesis due to their versatile reactivity .
Biology: In biological research, quinoline derivatives are studied for their potential as enzyme inhibitors and their role in various biochemical pathways .
Medicine: Quinoline derivatives have shown promise in medicinal chemistry, particularly as anticancer, antimalarial, and antimicrobial agents .
Industry: In the industrial sector, quinoline derivatives are used in the production of dyes, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of quinoline derivatives involves their interaction with specific molecular targets and pathways. For example, some quinoline derivatives act as enzyme inhibitors, targeting enzymes such as topoisomerase and gyrase . These interactions can disrupt critical biological processes, leading to the compound’s therapeutic effects .
Comparison with Similar Compounds
Finasteride: A synthetic 4-azasteroid compound that inhibits steroid Type II 5α-reductase.
Dutasteride: Another 5α-reductase inhibitor with similar applications to finasteride.
Uniqueness: rac-(5aR,9aR)-2-methyl-1H,4H,5H,5aH,6H,7H,8H,9H,9aH-imidazo[4,5-f]quinoline stands out due to its unique structural properties and potential for diverse applications in various scientific fields. Its ability to undergo a wide range of chemical reactions and its promising therapeutic potential make it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H17N3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(5aS,9aS)-2-methyl-4,5,5a,6,7,8,9,9a-octahydro-3H-imidazo[4,5-f]quinoline |
InChI |
InChI=1S/C11H17N3/c1-7-13-10-5-4-9-8(11(10)14-7)3-2-6-12-9/h8-9,12H,2-6H2,1H3,(H,13,14)/t8-,9-/m0/s1 |
InChI Key |
CAQAYUMAHGRIPK-IUCAKERBSA-N |
Isomeric SMILES |
CC1=NC2=C(N1)CC[C@H]3[C@@H]2CCCN3 |
Canonical SMILES |
CC1=NC2=C(N1)CCC3C2CCCN3 |
Origin of Product |
United States |
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